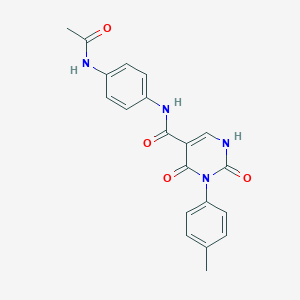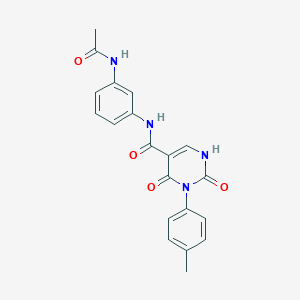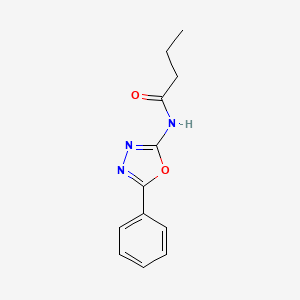![molecular formula C14H19N5O B6484039 4-methyl-2-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine CAS No. 2549055-95-8](/img/structure/B6484039.png)
4-methyl-2-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine (4M2P) is an organic compound with a wide range of applications in scientific research. It is a nitrogen-containing heterocyclic compound that is used as a building block for the synthesis of other compounds, including drugs, and has been studied for its potential therapeutic applications. 4M2P has been used in a variety of laboratory experiments and has been studied for its biochemical and physiological effects.
科学的研究の応用
4-methyl-2-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been found to have antitumor activity and has been studied in combination with other drugs to enhance their effectiveness in treating cancer. Additionally, this compound has been studied for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its ability to reduce inflammation and for its potential to treat other diseases such as diabetes, obesity, and cardiovascular diseases.
作用機序
The mechanism of action of 4-methyl-2-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine is not fully understood, but it is believed to interact with enzymes involved in the metabolism of proteins, lipids, and carbohydrates. This interaction is thought to alter the activity of these enzymes, resulting in changes in the biochemical and physiological processes in the body. Additionally, this compound is thought to have antioxidant activity, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood, but studies have shown that it can affect the activity of enzymes involved in the metabolism of proteins, lipids, and carbohydrates. It has also been found to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications. Additionally, this compound has been found to have immunomodulatory effects, which may be beneficial in treating certain diseases.
実験室実験の利点と制限
The use of 4-methyl-2-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine in laboratory experiments has several advantages. It is relatively easy to synthesize and can be used in a variety of different experiments. Additionally, this compound is a relatively stable compound and can be stored for long periods of time without significant degradation. However, there are some limitations to its use in laboratory experiments. For example, it is a relatively expensive compound and can be difficult to obtain in large quantities. Additionally, it is not known to be toxic, but its effects on humans and animals are not well studied.
将来の方向性
There are several potential future directions for 4-methyl-2-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine research. One area of research is to further study its biochemical and physiological effects, particularly its potential therapeutic applications. Additionally, further research could be conducted to investigate its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted to investigate its potential to treat other diseases such as diabetes, obesity, and cardiovascular diseases. Finally, further research could be conducted to investigate the potential of this compound to be used as a drug delivery vehicle for other drugs.
合成法
4-methyl-2-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine can be synthesized in a variety of ways. One method involves the reaction of ethyl 2-chloropyrimidine-4-carboxylate with 4-methyl-2-piperazin-1-yl-1,2,3,4-tetrahydropyrimidine in the presence of a base and a nucleophilic reagent such as sodium hydride. The resulting product is then purified and isolated. Other methods for the synthesis of this compound involve the reaction of 4-methyl-2-piperazin-1-yl-1,2,3,4-tetrahydropyrimidine with ethyl 2-chloropyrimidine-4-carboxylate in the presence of a base and a nucleophilic reagent such as potassium tert-butoxide.
特性
IUPAC Name |
5-methyl-4-[[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-11-3-4-15-14(17-11)19-7-5-18(6-8-19)10-13-9-16-20-12(13)2/h3-4,9H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJAXHWQLDHGTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)CC3=C(ON=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-6-chloro-2-[(3-chloro-4-methylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B6483959.png)
![(2Z)-N-(4-chlorophenyl)-2-[(3,5-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B6483970.png)
![2-fluoro-N-(4-methylphenyl)-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide](/img/structure/B6483974.png)
![2-methyl-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B6483981.png)
![2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B6483985.png)


![1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6483995.png)
![6-[4-(1,2-benzothiazol-3-yl)piperazine-1-carbonyl]pyrimidin-4-ol](/img/structure/B6484002.png)

![N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide](/img/structure/B6484016.png)
![2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B6484026.png)
![4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-6-methylpyrimidine](/img/structure/B6484032.png)
![4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3-fluoro-4-methoxybenzoyl)piperidine](/img/structure/B6484052.png)